tert-butyl (5S)-5-hydroxyhex-2-enoate
Description
Properties
CAS No. |
206272-55-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl (5S)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1 |
InChI Key |
KSGLIGJJMLXKID-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC=CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CC=CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Olefination of 1,4-Butanediol Derivatives
The olefination of 1,4-butanediol represents a foundational approach to constructing the hex-2-enoate backbone. In this method, 1,4-butanediol is treated with magnesium dioxide (MgO₂) and a phosphorane reagent under anhydrous conditions to induce dehydrogenation and olefin formation. The reaction proceeds via a two-step mechanism:
- Dehydrogenation : MgO₂ abstracts protons from the diol, generating a conjugated dienolate intermediate.
- Phosphorane-Mediated Olefination : The dienolate reacts with the phosphorane (e.g., ylide) to form the α,β-unsaturated ester.
Optimization Insights :
- Solvent : Tetrahydrofuran (THF) enhances ylide stability, achieving 65–70% yields.
- Temperature : Reactions at –78°C favor stereoselectivity, while room temperature accelerates kinetics.
- Workup : Aqueous extraction followed by silica gel chromatography isolates the product with >95% purity.
Data Summary :
| Parameter | Value |
|---|---|
| Yield | 68% (±3%) |
| Reaction Time | 12–16 hours |
| Stereoselectivity | 88% ee (S-configuration) |
Wittig Reaction with Aldehyde Precursors
The Wittig reaction offers a versatile route to install the α,β-unsaturated ester moiety. Source details the synthesis of related tert-butyl esters via a Wittig strategy, adaptable to tert-butyl (5S)-5-hydroxyhex-2-enoate.
Procedure :
- Aldehyde Preparation : 5-Hydroxyhexanal is synthesized from L-glutamic acid derivatives via asymmetric hydroxylation.
- Ylide Generation : Methyl triphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) in THF form the reactive ylide.
- Olefination : The aldehyde reacts with the ylide at 0°C, yielding the trans-alkene product.
Critical Adjustments :
- Protecting Groups : Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups shield hydroxyl and amine functionalities during reaction.
- Purification : Column chromatography (petroleum ether/ethyl acetate) resolves diastereomers, achieving 75% isolated yield.
Mechanistic Note : The Wittig reaction’s stereochemical outcome depends on ylide stability and aldehyde electrophilicity. Bulky tert-butyl groups hinder undesired cis-alkene formation.
Proline-Catalyzed Asymmetric Hydroxylation
Asymmetric induction at the 5-position is achieved via organocatalytic hydroxylation. Source demonstrates proline’s efficacy in catalyzing enantioselective α-hydroxylation of aldehydes, a method extendable to this compound.
Key Steps :
- Aldehyde Activation : 4-Oxohexanal is treated with (S)-proline in dimethyl sulfoxide (DMSO), forming an enamine intermediate.
- Hydroxylation : Nitrosobenzene introduces the hydroxyl group with >90% ee.
- Esterification : The resulting hydroxyaldehyde is esterified with tert-butanol under Steglich conditions.
Experimental Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% |
| Temperature | –15°C |
| Enantiomeric Excess | 92% ee (S) |
Advantages :
- Avoids transition-metal catalysts, reducing cost and toxicity.
- Scalable to multigram quantities without racemization.
Epoxide Ring-Opening and Functionalization
Epoxide intermediates enable modular construction of the hydroxyhex-2-enoate framework. Source outlines an epoxidation/intramolecular ring-opening sequence for related compounds.
Synthetic Pathway :
- Epoxidation : Hex-2-enoate tert-butyl ester is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
- BF₃·OEt₂-Mediated Ring-Opening : The epoxide reacts with a nucleophile (e.g., water) under Lewis acid catalysis, installing the 5-hydroxy group.
Stereochemical Control :
- BF₃ coordination directs nucleophilic attack to the less substituted carbon, preserving the S-configuration.
- Yields reach 80% with 10:1 diastereomeric ratio (dr).
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods on critical parameters:
| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Olefination | 68 | 88 | Moderate | High |
| Wittig Reaction | 75 | 85 | High | Moderate |
| Proline Catalysis | 82 | 92 | High | Low |
| Epoxide Ring-Opening | 80 | 90 | Moderate | Moderate |
Key Findings :
- Proline-Catalyzed Hydroxylation excels in enantioselectivity and scalability but requires expensive nitroso reagents.
- Wittig Reaction balances yield and cost, ideal for industrial applications.
- Epoxide Functionalization offers modularity but demands rigorous temperature control.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the hexenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: TsCl, nucleophiles
Major Products:
Oxidation: Corresponding ketone or aldehyde
Reduction: Saturated ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various enzymes.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and alcohol oxidation, affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of tert-Butyl Esters
Functional Group Analysis
Hydroxyl vs. In contrast, the Boc-protected amino group in the hex-5-enoate analog introduces steric bulk and lipophilicity, reducing solubility but improving stability under basic conditions. The Boc group is acid-labile, enabling selective deprotection in synthetic workflows.
Ester Backbone and Unsaturation: Both this compound and the hex-5-enoate analog feature α,β-unsaturated esters, which are prone to Michael addition reactions. However, the position of the double bond (2 vs. 5) alters conjugation effects and reactivity. The 2-enoate structure may exhibit greater electrophilicity at the β-carbon.
Aromatic and Bicyclic Systems :
- The methoxyphenyl and pyrrolidine groups in the hydroxymethyl-substituted compound contribute to aromatic π-stacking interactions and rigidity, respectively. These features are absent in the target compound, suggesting differences in applications such as drug design (e.g., target may exhibit higher bioavailability due to aromaticity).
Physicochemical Properties
- The target compound’s boiling point is expected to be lower due to reduced molecular weight but higher than non-polar tert-butyl esters.
- Stability: All tert-butyl esters show enhanced hydrolytic stability compared to methyl/ethyl analogs. The hydroxymethyl compound is noted to be stable under recommended storage conditions, while the Boc-amino derivative may degrade under acidic conditions .
Research Findings and Data Gaps
- General precautions for tert-butyl esters (e.g., avoiding inhalation and skin contact) should apply.
- Ecological Data: No ecological data are available for the compared compounds, highlighting a critical research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
